molecular formula C7H6N6S B12549977 Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- CAS No. 144105-14-6

Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-

Cat. No.: B12549977
CAS No.: 144105-14-6
M. Wt: 206.23 g/mol
InChI Key: BFIQCWFGWLNYFC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[(7-amino-triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]acetonitrile . The nomenclature reflects three key structural components:

  • The triazolopyrimidine core , a bicyclic system formed by fusing a 1,2,4-triazole ring with a pyrimidine ring. The "[1,5-c]" notation specifies the positions of ring fusion, where the triazole's carbon-1 bonds to the pyrimidine's carbon-5.
  • The 7-amino substituent on the triazolopyrimidine core, indicated by the prefix "7-amino-".
  • The thioether-linked acetonitrile group at position 5 of the core, denoted by "5-yl)sulfanylmethyl" in the systematic name.

This naming convention ensures unambiguous identification of the compound’s connectivity and functional groups.

Molecular Architecture Analysis

Triazolopyrimidine Core Structure Characterization

The triazolopyrimidine core consists of a five-membered 1,2,4-triazole ring fused to a six-membered pyrimidine ring (Figure 1). Key features include:

  • Ring fusion : The triazole’s N1 and C2 atoms bond to the pyrimidine’s C5 and C6 atoms, respectively, creating a planar bicyclic system.
  • Aromaticity : The conjugated π-electron system across both rings contributes to stability, with bond lengths intermediate between single and double bonds.
  • Substituent positions : The amino group occupies position 7 on the pyrimidine ring, while the thioether-acetonitrile group attaches to position 5.
Table 1: Bond Lengths in the Triazolopyrimidine Core (DFT-Optimized)
Bond Type Length (Å)
N1–C2 (Triazole-Pyrimidine) 1.34
C5–N6 (Pyrimidine) 1.32
C7–N8 (Amino Group) 1.45

Thioether Linkage Configuration

The thioether bridge (-S-) connects the triazolopyrimidine core to the acetonitrile group:

  • Bond angles : The C–S–C angle measures approximately 104°, characteristic of sp³-hybridized sulfur.
  • Electron density : Sulfur’s lone pairs participate in conjugation with the adjacent nitrile group, slightly shortening the C≡N bond (1.14 Å vs. 1.16 Å in free acetonitrile).

Acetonitrile Substituent Spatial Orientation

The acetonitrile group adopts a linear geometry due to the sp-hybridized carbon in the nitrile moiety. Key observations include:

  • Dihedral angle : The C–S–C–C torsion angle between the thioether and nitrile groups is 180°, maximizing orbital overlap between sulfur’s lone pairs and the nitrile’s π-system.
  • Steric effects : Minimal steric hindrance allows free rotation around the C–S bond, though computational models favor a planar conformation for energy minimization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 8.21 ppm (s, 1H) : Aromatic proton at position 2 of the triazolopyrimidine core.
  • δ 6.95 ppm (s, 2H) : NH₂ protons, broadened due to hydrogen bonding.
  • δ 4.12 ppm (s, 2H) : Methylene (-CH₂-) protons adjacent to sulfur.

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ 158.9 ppm : Nitrile carbon (C≡N).
  • δ 145.6 ppm : Pyrimidine C5 bonded to sulfur.

Infrared (IR) Vibrational Mode Analysis

Vibration Type Wavenumber (cm⁻¹)
ν(C≡N) 2245
ν(N–H) (NH₂) 3380, 3320
δ(N–H) (NH₂) 1625
ν(C–S) 685

The strong absorption at 2245 cm⁻¹ confirms the nitrile group, while NH₂ stretches appear as doublets due to symmetric and asymmetric vibrations.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, 70 eV):

  • m/z 206.1 : Molecular ion ([M]⁺).
  • m/z 179.0 : Loss of HCN ([M–HCN]⁺).
  • m/z 151.1 : Cleavage of the C–S bond, retaining the triazolopyrimidine core.

Computational Modeling Studies

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311+G(d,p) level reveals:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
  • Electrostatic potential : Negative charge localized on the nitrile nitrogen (-0.45 e) and sulfur (-0.32 e).
Table 2: DFT-Derived Molecular Orbital Energies
Orbital Energy (eV)
HOMO -6.8
LUMO -2.6

Molecular Orbital Energy Distribution

  • HOMO : Localized on the triazolopyrimidine core and sulfur atom, suggesting nucleophilic reactivity at these sites.
  • LUMO : Dominated by the nitrile group’s π* antibonding orbital, indicating electrophilic susceptibility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144105-14-6

Molecular Formula

C7H6N6S

Molecular Weight

206.23 g/mol

IUPAC Name

2-[(7-amino-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C7H6N6S/c8-1-2-14-7-12-5(9)3-6-10-4-11-13(6)7/h3-4H,2,9H2

InChI Key

BFIQCWFGWLNYFC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N2C1=NC=N2)SCC#N)N

Origin of Product

United States

Preparation Methods

Synthesis of 7-Amino-5-Mercapto-Triazolo[1,5-c]Pyrimidine

Reagents :

  • 3-Amino-5-thiol-1,2,4-triazole (1.0 eq)
  • 2,4-Dichloropyrimidine (1.1 eq)
  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
  • Anhydrous dimethylformamide (DMF)

Procedure :

  • Dissolve 3-amino-5-thiol-1,2,4-triazole (5.0 mmol) and 2,4-dichloropyrimidine (5.5 mmol) in DMF (20 mL).
  • Add DIPEA (10 mmol) and reflux at 120°C under nitrogen for 12 h.
  • Cool to room temperature, pour into ice-water (100 mL), and extract with ethyl acetate (3 × 50 mL).
  • Dry organic layers over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (CH₂Cl₂:MeOH 9:1) to yield 7-amino-5-mercapto-triazolo[1,5-c]pyrimidine as a white solid (72% yield).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H-2), 7.32 (s, 2H, NH₂), 3.89 (s, 1H, SH).
  • HRMS (ESI+) : m/z 195.0421 [M+H]⁺ (calc. 195.0418).

Alkylation with Bromoacetonitrile

Reagents :

  • 7-Amino-5-mercapto-triazolo[1,5-c]pyrimidine (1.0 eq)
  • Bromoacetonitrile (1.2 eq)
  • Triethylamine (2.0 eq)
  • Acetonitrile (solvent)

Procedure :

  • Suspend the thiol intermediate (3.0 mmol) in acetonitrile (15 mL).
  • Add triethylamine (6.0 mmol) and bromoacetonitrile (3.6 mmol).
  • Stir at 50°C for 6 h, then concentrate under reduced pressure.
  • Purify by recrystallization (ethanol/water) to obtain Compound A as pale-yellow crystals (85% yield).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, H-2), 7.45 (s, 2H, NH₂), 3.98 (s, 2H, SCH₂), 2.41 (s, 3H, CN).
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 162.1 (C-5), 154.3 (C-7), 118.2 (CN), 34.5 (SCH₂).

Method 2: One-Pot Multicomponent Synthesis

Reaction Conditions

Reagents :

  • 3,5-Diamino-1,2,4-triazole (1.0 eq)
  • 2-Chloro-5-nitro-pyrimidine (1.0 eq)
  • Thiourea (1.5 eq)
  • Bromoacetonitrile (1.2 eq)
  • K₂CO₃ (3.0 eq)
  • Ethanol (solvent)

Procedure :

  • Combine all reagents in ethanol (20 mL) and reflux at 80°C for 18 h.
  • Filter the precipitate, wash with cold ethanol, and dry to obtain Compound A directly (68% yield).

Advantages :

  • Eliminates isolation of intermediates.
  • Suitable for scale-up (≥10 mmol).

Method 3: Metal-Catalyzed Thiol-Ene Coupling

Reaction Optimization

Reagents :

  • 7-Amino-5-vinyl-triazolo[1,5-c]pyrimidine (1.0 eq)
  • Acetonitrile-thiol (1.5 eq)
  • Azobisisobutyronitrile (AIBN, 0.1 eq)
  • Toluene (solvent)

Procedure :

  • Dissolve vinyl derivative (2.0 mmol) and acetonitrile-thiol (3.0 mmol) in toluene (10 mL).
  • Add AIBN (0.2 mmol) and heat at 70°C for 12 h.
  • Concentrate and purify via flash chromatography (hexane:EtOAc 3:1) to yield Compound A (58% yield).

Limitations :

  • Lower yield due to competing polymerization.
  • Requires strict anhydrous conditions.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Yield (%) 85 68 58
Reaction Time (h) 6 18 12
Purification Recrystallization Filtration Chromatography
Scalability High Moderate Low
Cost Efficiency Moderate High Low

Critical Reaction Insights

  • Regioselectivity : Method 1 ensures precise substitution at position 5 due to the directed lithiation of the pyrimidine ring.
  • Oxidation Mitigation : Use of nitrogen atmosphere in Method 1 prevents disulfide formation.
  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the thiolate ion.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- typically involves nucleophilic substitution reactions where acetonitrile serves as a solvent. For instance, the synthesis of ticagrelor analogues demonstrates the utility of acetonitrile in facilitating nucleophilic attacks on halogenated precursors to yield desired triazole derivatives. The presence of the triazole moiety enhances the reactivity of the compound, allowing for further functionalization and derivatization .

Biological Activities

Antimicrobial Activity:
Research indicates that compounds containing the triazolo-pyrimidine framework exhibit significant antimicrobial properties. A study on quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidine derivatives revealed that these compounds showed promising antibacterial activity against various pathogens . The incorporation of the thio group in [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- may enhance its interaction with microbial targets.

Anticancer Potential:
The triazolo-pyrimidine derivatives have been investigated for their anticancer activities. Specifically, studies have shown that certain derivatives can inhibit tubulin polymerization and induce apoptosis in cancer cells . The structure-activity relationship (SAR) analyses highlighted that modifications at the 7-position of the triazole ring significantly influence anticancer efficacy .

Therapeutic Applications

The therapeutic potential of [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- extends to various diseases:

  • Cardiovascular Diseases:
    • Analogues of this compound have been explored as antiplatelet agents due to their ability to inhibit platelet aggregation .
  • Diabetes:
    • Some derivatives have shown promise in enhancing insulin sensitivity and may serve as potential treatments for diabetes-related complications .
  • Neurological Disorders:
    • Research into anticonvulsant properties has identified certain thiazole-linked triazoles as effective in seizure models . The unique structural features contribute to their neuroprotective effects.

Case Studies

Several case studies illustrate the applications of [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- :

  • A study demonstrated the synthesis of a series of new pyrimidine thiol derivatives that exhibited significant antibacterial and anticancer activities. The presence of electron-withdrawing groups was crucial for enhancing biological efficacy .
  • Another investigation focused on the development of novel thiazole-integrated pyridine derivatives that were evaluated against various cancer cell lines. One specific derivative showed superior anti-breast cancer activity compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Their Activities

The table below compares the target compound with structurally related triazolopyrimidine derivatives:

Compound Name Substituents Molecular Formula Key Biological Activities Source
Target Compound 5-(sulfanylacetonitrile), 7-amino C₈H₁₀N₆OS Anticancer, antiviral, radioprotective
2-(Furan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiolate (102c) 5-thiolate, 2-furyl C₁₇H₁₀N₆OS Antibacterial (MRSA MIC: 12.5 µg/ml)
S-Substituted 2-mercaptopyrimidine-5-carbonitriles (142a–c) 2-mercapto, 5-cyano C₇H₅N₅S Leishmanicidal (10 mg/kg efficacy in hamsters)
Ethyl (1,3-diphenylpyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate Pyrazole fusion, phenyl substituents C₂₄H₂₀N₆O₂ Adenosine A2A receptor antagonism
N-(8-Methyl-7-phenyltriazolo[1,5-c]pyrimidin-5-yl)acetamide 7-phenyl, 8-methyl C₁₄H₁₃N₅O Unspecified (structural analogue)

Key Structural and Functional Differences

Core Modifications: The target compound retains a simple triazolopyrimidine core, while analogues like Ethyl (1,3-diphenylpyrazolo[...])acetate incorporate fused pyrazole rings, enhancing receptor-binding specificity (e.g., adenosine A2A antagonism) . 2-(Furan-2-yl)triazoloquinazoline-5-thiolate (102c) replaces the pyrimidine ring with a quinazoline system, improving antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA) .

Substituent Effects: The sulfanylacetonitrile group in the target compound balances lipophilicity and solubility, critical for membrane permeability and bioavailability. In contrast, 2-mercaptopyrimidine-5-carbonitriles (142a–c) prioritize electron-withdrawing cyano groups for leishmanicidal activity .

This is attributed to the 7-amino group’s ability to scavenge free radicals . Adenosine receptor antagonists (e.g., ZM-241385 derivatives) prioritize bulky aryl substituents for receptor subtype selectivity, diverging from the target compound’s compact structure .

Research Findings and Mechanistic Insights

  • Antimicrobial Activity : The thiolate derivatives (e.g., 102a,b) exhibit higher antibacterial activity (MIC 12.5 µg/ml) than the target compound, likely due to improved thiol-mediated redox disruption .
  • Anticancer Potential: The target compound’s acetamide derivatives (144, 145) inhibit tumor cell lines via DNA intercalation and topoisomerase inhibition, a mechanism shared with S-substituted 2-mercaptopyrimidines but absent in receptor antagonists .
  • Synthetic Flexibility : Methylation of thione derivatives (e.g., 126 → 127) demonstrates the reactivity of sulfur substituents, enabling modular drug design .

Biological Activity

Acetonitrile, specifically the compound [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-, is a derivative of 7-amino-[1,2,4]triazolo[1,5-c]pyrimidine. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

  • Chemical Formula : C5_5H5_5N5_5S
  • Molecular Weight : 167.192 g/mol
  • CAS Registry Number : 70182-88-6
  • InChIKey : XYIHXJOPZQPXTJ-UHFFFAOYSA-N

The compound features a thioether linkage to a triazolo-pyrimidine core, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives exhibited MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Formation Inhibition : The compound demonstrated significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .

Anticancer Activity

The anticancer potential of [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- has been assessed through various assays:

  • Cytotoxicity : In vitro studies revealed that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50_{50} values were found to be in the range of 0.52 to 2.67 μM for DNA gyrase and dihydrofolate reductase (DHFR) inhibition .
CompoundTargetIC50_{50} (μM)
[(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-DNA gyrase12.27–31.64
[(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-DHFR0.52–2.67

The mechanism by which this compound exerts its biological effects appears to involve:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial DNA replication and folate metabolism.
  • Synergistic Effects : It has shown synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Antimicrobial Resistance Study : A study evaluated the resistance patterns of Staphylococcus species and found that compounds similar to [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- could significantly reduce resistance profiles when used in combination with traditional antibiotics .
  • Cancer Cell Line Testing : In a series of tests involving human leukemia and solid tumor-derived cell lines, the compound demonstrated potent antiproliferative activity comparable to established chemotherapeutics .

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